REACTION_SMILES
|
[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[Cl:17][c:18]1[cH:19][c:20]([C:24](=[O:25])[Cl:26])[n:21][cH:22][n:23]1.[Cl:27][c:28]1[n:29][cH:30][n:31][c:32]([C:33]([NH:34][c:35]2[cH:36][cH:37][c:38]([OH:39])[cH:40][cH:41]2)=[O:42])[cH:43]1.[Cl:44][CH2:45][Cl:46].[NH2:1][c:2]1[c:3]([CH3:9])[cH:4][c:5]([OH:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[c:3]([CH3:9])[cH:4][c:5]([OH:8])[cH:6][cH:7]1)[C:24]([c:20]1[cH:19][c:18]([Cl:17])[n:23][cH:22][n:21]1)=[O:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cc(Cl)ncn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ccc(O)cc1)c1cc(Cl)ncn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(O)ccc1N
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(O)ccc1NC(=O)c1cc(Cl)ncn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |